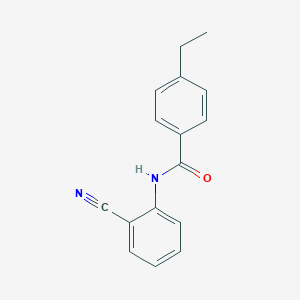

N-(2-cyanophenyl)-4-ethylbenzamide

Beschreibung

N-(2-cyanophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2-cyanophenyl group attached to the amide nitrogen and a 4-ethyl substituent on the benzoyl ring. For instance, compound 1 reacts with phosphorus pentachloride (PCl₅) to form benzimidoyl chloride intermediates, which can further react with potassium thiocyanate (KSCN) to yield isothiocyanate derivatives . The structural and electronic properties of the 2-cyanophenyl group enhance reactivity in cycloaddition and heterocycle formation, making it a versatile building block in organic synthesis.

Eigenschaften

Molekularformel |

C16H14N2O |

|---|---|

Molekulargewicht |

250.29g/mol |

IUPAC-Name |

N-(2-cyanophenyl)-4-ethylbenzamide |

InChI |

InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3,(H,18,19) |

InChI-Schlüssel |

JLFYDDOLLGUXIK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-(2-nitrophenyl)-4-bromo-benzamide (I)

- Key Features : Contains a nitro group (electron-withdrawing) at the 2-position and a bromo substituent at the 4-position.

- Comparison: The nitro group in I increases electrophilicity compared to the cyano group in N-(2-cyanophenyl)-4-ethylbenzamide. Bromine’s steric bulk may hinder rotational freedom, whereas the ethyl group in the target compound offers moderate steric hindrance without significantly altering electronic properties .

N-(2-chloro-4-cyanophenyl)benzamide

- Key Features: Chlorine (electron-withdrawing) at the 2-position and cyano at the 4-position.

- Comparison : The chloro substituent increases polarity and may enhance hydrogen bonding compared to the ethyl group. The dual electron-withdrawing effects (Cl and CN) in this compound contrast with the ethyl group’s mild electron-donating nature in the target molecule, leading to differences in solubility and reactivity .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Key Features : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.

- Comparison: The methoxy group in 4MNB improves solubility in polar solvents, unlike the ethyl group in the target compound, which may favor lipophilicity. The nitro group’s strong electron-withdrawing effect could reduce amide resonance stability compared to the cyano group .

N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide

- Key Features : Incorporates a 1,4-diazepane ring and thiophene moiety.

- The ethyl group in the target compound lacks such a heterocyclic system, limiting its direct pharmacological utility but simplifying synthesis .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Key Features : Contains a dihydrothiazolylidene ring and methoxy group.

- The methyl group in this compound is smaller than the ethyl group, leading to reduced steric effects .

Structural and Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.